Product packaging for alpha-COLUBRINE(Cat. No.:CAS No. 509-44-4)

alpha-COLUBRINE

Cat. No.: B1253051
CAS No.: 509-44-4
M. Wt: 364.4 g/mol
InChI Key: CAPUGADOGHKUQS-JPPAUQSISA-N
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Description

alpha-Colubrine (CAS 509-44-4), also known as 3-Methoxystrychnine, is a monoterpene indole alkaloid of significant interest in natural product and pharmacological research. It is a structurally defined minor alkaloid isolated from the seeds of Strychnos nux-vomica L. (Loganiaceae) . This compound is a close structural analog of the well-studied alkaloids strychnine and brucine, characterized by its molecular formula C22H24N2O3 and an average molecular mass of 364.445 g/mol . The primary research value of this compound is intrinsically linked to its origin from Nux vomica, a plant used in traditional medicine whose main bioactive constituents are alkaloids . While the specific biological activities of this compound are less characterized than its major counterparts, it is studied in the context of the complex mixture of alkaloids present in the plant extract. Research indicates that modified total alkaloid fractions from Nux vomica with altered ratios of strychnine to brucine demonstrate significantly enhanced antitumor, analgesic, and anti-inflammatory activities alongside reduced toxicity . This suggests that minor alkaloids like this compound may contribute to the overall pharmacological profile through potential synergistic or modulating effects. As a specialized reference standard, this compound is essential for the qualitative and quantitative analysis of Nux vomica extracts, aiding in the chemical fingerprinting and quality control of herbal preparations . Furthermore, it serves as a valuable chemical reagent in biosynthetic studies, helping to elucidate the complex pathways of strychnos alkaloid production in plants . Intended Use : This product is supplied as a high-quality chemical reference standard exclusively for research and analysis in a controlled laboratory environment. It is intended for use in vitro assays, analytical method development (e.g., as an HPLC standard), and natural product chemistry investigations. Usage Restrictions : this compound is strictly labeled "For Research Use Only." It is not intended for direct human or veterinary diagnostic, therapeutic, or any other clinical applications. It must not be administered to humans or animals or used as a ingredient in consumer products. The handling of this compound should adhere to all applicable laboratory safety guidelines and regulatory requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O3 B1253051 alpha-COLUBRINE CAS No. 509-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-11-methoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-13-2-3-15-16(8-13)24-19(25)10-17-20-14-9-18-22(15,21(20)24)5-6-23(18)11-12(14)4-7-27-17/h2-4,8,14,17-18,20-21H,5-7,9-11H2,1H3/t14-,17-,18-,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPUGADOGHKUQS-JPPAUQSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509-44-4
Record name α-Colubrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Colubrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-COLUBRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42R57747MD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Elucidation and Chemical Characterization Methodologies

Spectroscopic Techniques in alpha-COLUBRINE Structural Analysis

Spectroscopic methods are crucial for obtaining detailed information about the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 1D, 2D)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule. Comparative analysis of the ¹H and ¹³C NMR spectra of this compound with those of strychnine (B123637) is essential to confirm the position of the methoxy (B1213986) group . NMR provides extensive information about molecular structure and atom connectivity utdallas.edu. ¹H NMR spectra display signals that suggest the presence of aromatic and phenolic/hydroxy protons in related compounds rjptonline.org. ¹³C NMR can reveal the presence of functional groups like carbonyls, which typically appear in the 190-215 ppm range libretexts.org.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. HRMS provides accurate mass measurements, which can help determine the elemental composition of the molecule. Electrospray ionization (ESI) in negative mode has been used in the mass spectrometric analysis of extracts containing related compounds . LC/MS (liquid chromatography-mass spectrometry) is a technique used to analyze complex mixtures and can provide molecular mass and retention time information researchgate.net. HRMS data, such as a pseudo molecular ion peak [M + Na]⁺, can be used to confirm the molecular formula scielo.br.

Predicted Collision Cross Section (CCS) values for this compound adducts have been calculated using CCSbase, providing additional data for characterization (Table 1) uni.lu.

Adductm/zPredicted CCS (Ų)
[M+H]⁺365.18596182.7
[M+Na]⁺387.16790189.0
[M-H]⁻363.17140186.8
[M+NH₄]⁺382.21250202.1
[M+K]⁺403.14184183.4
[M+H-H₂O]⁺347.17594174.7
[M+HCOO]⁻409.17688187.2
[M+CH₃COO]⁻423.19253190.5
[M+Na-2H]⁻385.15335183.7
[M]⁺364.17813181.4
[M]⁻364.17923181.4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds utdallas.edualfa-chemistry.com. While IR does not provide detailed structural proof, it offers information on molecular fragments, specifically functional groups utdallas.edu. For related compounds, IR spectra have shown absorption bands corresponding to functional groups such as hydroxyl (OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) rjptonline.org. Carbonyl stretching peaks are typically strong and appear in the range of 1600-1900 cm⁻¹, providing a clear indication of the presence of a carbonyl group libretexts.orgspectroscopyonline.com.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystalline compound, including the absolute configuration wikipedia.org. This method involves measuring the angles and intensities of X-rays diffracted by the crystal lattice to produce a 3D picture of the electron density wikipedia.org. While general information about X-ray crystallography is available, specific data on the application of this technique for determining the absolute configuration of this compound was not found in the provided search results. However, it is mentioned as an essential technique for initial structural characterization .

Chromatographic Approaches for this compound Isolation and Purity Assessment

Chromatographic techniques are vital for the isolation and purification of this compound from complex mixtures, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating, identifying, and quantifying compounds in a mixture shimadzu.com.cn. It is essential for the isolation and purity assessment of this compound thieme-connect.com. Reverse-phase C18 columns with methanol-water gradients are commonly used for the HPLC separation of compounds, including those from Strychnos nux-vomica extracts . HPLC purity standards, such as ≥95% at a specific wavelength (e.g., 254 nm) using a C18 column, are used for industrial batches . HPLC-DAD (Diode Array Detector) methods have been developed and validated for the quantification of marker compounds in plant extracts, demonstrating specificity, linearity, and accuracy innovareacademics.inresearchgate.net. Multi-step chromatography, including flash chromatography and HPLC, is often required for the isolation of this compound from crude extracts .

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (MS)

UHPLC coupled with MS (UHPLC-MS) is a powerful technique for the analysis and characterization of compounds like this compound. This method combines the high separation efficiency of UHPLC with the sensitive detection and structural information provided by MS. chromatographyonline.com UHPLC-MS/MS, which involves tandem mass spectrometry, is particularly useful for identifying and quantifying compounds in complex matrices, including plant extracts and biological samples. ecomole.comrsc.orgrsc.org High-resolution mass spectrometry (HRMS) systems, such as quadrupole Orbitrap mass spectrometers, are employed to acquire accurate mass data and fragmentation patterns, which are crucial for confirming the structure of this compound and identifying its metabolites. ecomole.comshimadzu.com.cnccamp.res.in

In studies involving Strychnos nux-vomica alkaloids, HPLC-MS/MS has been used to identify toxic components and their metabolites. ecomole.com The technique allows for the separation of various strychnine derivatives, including this compound, and their subsequent detection and structural analysis based on their mass-to-charge ratio and fragmentation patterns. ecomole.comshimadzu.com.cn The use of different ionization modes, such as electrospray ionization (ESI), in conjunction with high-resolution mass analyzers like Orbitrap-MS, provides detailed information for the structural annotation of compounds. researchgate.net

Countercurrent Chromatography Techniques

Countercurrent chromatography (CCC) is a liquid-liquid chromatographic technique that does not use a solid support. news-medical.netchromatographyonline.com This minimizes irreversible adsorption of the sample, which can be advantageous for isolating natural products like alkaloids. nih.gov CCC separates compounds based on their partition coefficient between two immiscible liquid phases. news-medical.net High-speed countercurrent chromatography (HSCCC) is a type of CCC that uses centrifugal force to retain the stationary phase, allowing for higher flow rates and faster separations. news-medical.net

While direct application of CCC specifically for the isolation or characterization of this compound was not extensively detailed in the search results, CCC techniques have been used for the separation and purification of related alkaloids from Strychnos nux-vomica, including N-quaternized products like beta-colubrine-chloromethochloride and this compound-chloromethochloride. capes.gov.brresearchgate.net This suggests that CCC could be a valuable tool for the preparative isolation of this compound from complex plant extracts, providing material for further structural characterization by other methods. nih.gov

Advanced Analytical Methods for Metabolite Profiling of this compound and Analogs

Metabolite profiling, also known as metabolomics, involves the comprehensive study of metabolites in a biological system. ccamp.res.in Advanced analytical methods, particularly those based on mass spectrometry, are essential for profiling the metabolites of compounds like this compound. ccamp.res.inresearchgate.netplos.org Untargeted metabolomics approaches using LC-HRMS/MS are employed to identify and annotate a wide range of metabolites. researchgate.netplos.org

Studies on the metabolism of Strychnos alkaloids have utilized high-performance liquid chromatography combined with hybrid ion trap/time-of-flight or quadrupole Orbitrap mass spectrometers to identify metabolites in biological matrices such as rat serum or liver microsomal incubation mixtures. ecomole.comshimadzu.com.cn These studies aim to understand how the parent compounds, including potential analogs of this compound, are transformed within biological systems. shimadzu.com.cn The fragmentation patterns obtained from tandem mass spectrometry are crucial for the structural elucidation of these metabolites. shimadzu.com.cn Metabolite profiling can reveal biotransformation pathways, such as hydroxylation, which are relevant to understanding the fate of this compound and its analogs in vivo. shimadzu.com.cn

Interactive Data Table: Key Analytical Techniques for this compound Characterization

TechniquePurposeKey Information Provided
NMRStructural elucidationConnectivity, functional groups, stereochemistry
MS (ESI-MS, HRMS, MS/MS)Molecular weight, fragmentation patternsConfirmation of molecular formula, structural fragments
UHPLC-MS/MSSeparation, identification, and quantificationPurity assessment, analysis in complex mixtures, metabolite identification
Countercurrent ChromatographyPreparative isolationSeparation of compounds based on partitioning

Biosynthetic Pathways and Enzymology of Alpha Colubrine

Precursor Incorporation Studies in Alkaloid Biosynthesis

The fundamental building blocks of alpha-colubrine, like all monoterpene indole (B1671886) alkaloids, are derived from primary metabolism. Early radioisotopic feeding studies were instrumental in outlining the initial stages of the biosynthetic pathway. These experiments demonstrated that the pathway originates with the amino acid tryptophan and the terpenoid precursor geranyl pyrophosphate. researchgate.net

These precursors undergo a series of enzymatic reactions, conserved in many plant species, to form the central intermediate, geissoschizine. mpg.dempg.de From geissoschizine, a number of complex, yet still not fully understood, chemical transformations lead to the formation of the Wieland-Gumlich aldehyde. researchgate.netresearchgate.netwikipedia.org This aldehyde is a critical branch-point intermediate in the biosynthesis of many Strychnos alkaloids, including strychnine (B123637), and by extension, this compound. mpg.deresearchgate.net The incorporation of an acetate unit into the Wieland-Gumlich aldehyde is a key step that leads to the formation of the characteristic piperidone moiety of the strychnine scaffold. researchgate.net

Enzymatic Transformations and Gene Identification in this compound Biosynthesis

The later steps of the this compound biosynthetic pathway, which involve the modification of the strychnine scaffold, have been elucidated through the identification of specific enzymes and their corresponding genes in Strychnos nux-vomica. mpg.de

The final step in the formation of this compound is a methoxylation reaction. Research has identified an O-methyltransferase from S. nux-vomica, designated as SnvOMT, which is responsible for this transformation. mpg.de In vitro and in planta assays have confirmed that SnvOMT can catalyze the methylation of 11-hydroxy-strychnine to yield this compound. mpg.de This enzyme also demonstrates activity on other related alkaloids, such as the methylation of 10-deMe brucine (B1667951) to brucine, although with lower efficiency. mpg.de

The precursor to this compound, 11-hydroxy-strychnine, is formed through the action of a hydroxylase enzyme. While the specific enzyme responsible for the 11-position hydroxylation has not been explicitly detailed, the pathway elucidation of related alkaloids has identified several cytochrome P450 enzymes with hydroxylase activity. For instance, an enzyme designated Snv10H has been shown to hydroxylate strychnine at the 10-position to produce 10-hydroxy-strychnine. mpg.de It is highly probable that a similar cytochrome P450 enzyme is responsible for the hydroxylation of strychnine at the 11-position, thereby creating the immediate precursor for SnvOMT to act upon to form this compound.

Genetic and Molecular Biology Approaches for Pathway Elucidation

The identification of the genes and enzymes in the this compound pathway was achieved through a combination of modern genetic and molecular biology techniques. mpg.de A key strategy involved a comparative transcriptomic analysis between a known producer of strychnine and its derivatives, S. nux-vomica, and a non-producing Strychnos species. mpg.de

Researchers performed tissue-specific RNA-sequencing on both plant species. mpg.de By comparing the gene expression profiles, they could identify candidate genes that were highly expressed in the roots of S. nux-vomica (where the alkaloids accumulate) and were co-expressed with known upstream genes in the pathway. mpg.de

The function of these candidate genes was then verified using a heterologous expression system. The genes were transiently expressed in the leaves of Nicotiana benthamiana (a model plant), and the plant tissues were then supplied with the appropriate precursor molecules. mpg.dempg.denih.gov The subsequent production of the expected alkaloids, including intermediates and final products, confirmed the function of the identified genes and their encoded enzymes. mpg.dempg.denih.gov This approach of combining transcriptomics with heterologous expression has been pivotal in solving the complex biosynthetic pathways of Strychnos alkaloids. mpg.desciencedaily.com

Comparative Biosynthesis with Related Strychnos Alkaloids

The biosynthesis of this compound is closely intertwined with that of strychnine and brucine. Metabolic analysis of S. nux-vomica reveals the presence of strychnine, isostrychnine, β-colubrine, and brucine, all accumulating in the roots. mpg.de In contrast, a related but non-strychnine-producing Strychnos species was found to produce the biosynthetically related alkaloid diaboline (B12300021). mpg.de

The divergence in the final alkaloid products is determined by the presence and activity of specific enzymes in the later stages of the pathway. The core pathway to the Wieland-Gumlich aldehyde is largely conserved. mpg.de From there, the pathway to strychnine is completed. Subsequently, strychnine serves as a substrate for further modifications. As described earlier, a hydroxylation at the 11-position followed by methylation by SnvOMT leads to this compound. mpg.de A similar series of hydroxylations and methylations at different positions on the strychnine scaffold leads to the formation of brucine. mpg.deresearchgate.net The elucidation of these pathways highlights how a small number of specific enzymes can create a diversity of complex alkaloid structures from a common precursor.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound and Related Alkaloids

Enzyme NameEnzyme ClassSubstrateProductRole in Pathway
SnvOMT O-methyltransferase11-hydroxy-strychnineThis compoundFinal methoxylation step to form this compound. mpg.de
Snv10H Cytochrome P450 HydroxylaseStrychnine10-hydroxy-strychnineExample of a hydroxylase modifying the strychnine core. mpg.de

Chemical Synthesis and Derivatization Strategies for Alpha Colubrine

Total Synthesis Approaches for alpha-COLUBRINE and its Core Structure

While the biosynthesis of strychnine (B123637), to which this compound is closely related, has been a subject of research, including the identification of key intermediates and enzymes involved nih.govmpg.deresearchgate.net, specific details regarding the total synthesis of this compound itself or its core structure are less extensively documented in the provided search results. The complex polycyclic architecture of strychnine has inspired numerous synthetic strategies nih.govmpg.deresearchgate.net, and these efforts likely provide a foundation for approaches towards this compound.

Semisynthesis from Natural Precursors (e.g., Strychnine Methoxylation)

This compound is hypothesized to be derived from strychnine through methoxylation at position 3. While direct studies specifically detailing this reaction are not explicitly mentioned as existing, analogous substitution reactions in the synthesis of other compounds, such as triterpenoids, offer insights into potential methodologies. For example, the synthesis of β-amyrin from oleanolic acid involves substitution steps where a hydroxyl group is replaced. Applying this concept, strychnine could potentially undergo methoxylation using a methoxy (B1213986) donor like dimethyl sulfate (B86663) under basic conditions. Key parameters for such a reaction could include temperature, with optimal substitution potentially occurring between 40–60°C, and the possible use of phase-transfer catalysts to enhance reactivity.

In the context of biosynthesis, an enzyme called SnvOMT has been shown in in vitro and in planta assays to methylate 11-OH strychnine to this compound, albeit with lower efficiency compared to other methylation reactions in the pathway. nih.govmpg.de This suggests a biological route for the formation of this compound from a hydroxylated strychnine precursor.

Investigation of Chemical Reactivity and Transformation Products

This compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution. The methoxy group at position 3 is a key feature that can influence its reactivity and the types of derivatives formed.

Oxidation Reactions and Oxidized Derivatives

Oxidation reactions can convert this compound to corresponding oxidized forms. Common oxidizing agents that could be employed include potassium permanganate (B83412) and chromium trioxide. These reactions would likely target susceptible functional groups within the complex structure of this compound, leading to the formation of oxides and other oxidized derivatives.

Reduction Reactions and Reduced Forms

This compound can be converted to its reduced forms through reduction reactions. Reducing agents such as lithium aluminum hydride and sodium borohydride (B1222165) are commonly used for such transformations. Reduction of oxidized derivatives of strychnine, followed by selective reduction, represents another potential route for obtaining compounds structurally related to this compound.

Substitution Reactions and Methoxy-Substituted Derivatives

The methoxy group in this compound can participate in substitution reactions, leading to the formation of different derivatives. Methoxy donors, such as dimethyl sulfate, can be used under basic conditions for substitution reactions. The presence and position of methoxy groups can significantly influence the chemical properties and reactivity of organic compounds, including their participation in nucleophilic substitution reactions. ontosight.aiacgpubs.orgmasterorganicchemistry.com

Design and Synthesis of Novel Structural Analogs and Derivatives

The structural similarity of this compound to strychnine and other related alkaloids found in Strychnos species researchgate.net provides a basis for the design and synthesis of novel structural analogs and derivatives. Modifications to the this compound skeleton could explore variations in the methoxy substitution pattern, alterations to the indole (B1671886) or other ring systems, or the introduction of new functional groups. The synthesis of indole derivatives, which form the core of indole alkaloids like this compound, is a significant area of organic chemistry with various established synthetic methods. rsc.org Designing and synthesizing analogs allows for the investigation of how structural changes impact chemical properties and potential biological activities.

Molecular Pharmacology and Cellular Mechanisms of Alpha Colubrine

Target Identification and Validation Methodologies

Identifying the specific molecular targets of a bioactive compound like alpha-COLUBRINE is crucial for understanding its pharmacological effects and potential therapeutic applications. Various methodologies are employed for this purpose, ranging from in vitro experiments to computational predictions and system-wide analyses.

In Vitro Binding Assays

In vitro binding assays are fundamental techniques used to determine if and how strongly a compound interacts directly with a potential molecular target, such as a receptor or enzyme. These assays typically involve incubating the compound with the isolated target molecule and measuring the extent of binding. For direct ligand-receptor binding studies, techniques like AlphaLISA or AlphaScreen assays can be used. These methods utilize beads conjugated to binding partners (the ligand or receptor) which, upon binding, bring the beads into proximity, generating a signal revvity.com. While the provided search results discuss in vitro binding assays in the context of other compounds like alpha-neurotoxins binding to nicotinic acetylcholine (B1216132) receptors, the general principle of these assays is applicable to studying this compound's interaction with its targets nih.govd-nb.infonih.govresearchgate.net.

Computational Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods play a significant role in predicting and analyzing the potential interactions between a small molecule like this compound and biological targets. Molecular docking is a widely used technique to predict the preferred orientation (binding pose) of a ligand when bound to a receptor and to estimate the binding affinity researchgate.netrevista-agroproductividad.org. This involves computationally screening the compound against target protein structures, often obtained from databases like the Protein Data Bank (PDB) . Tools like AutoDock Vina are commonly used for this purpose researchgate.net.

Molecular dynamics (MD) simulations are often employed after docking to assess the stability of the predicted ligand-target complex over time and to gain insights into the dynamic aspects of the interaction revista-agroproductividad.org. These simulations can help refine the understanding of the binding pose and the conformational changes that may occur upon binding .

Studies have utilized molecular docking to investigate the potential interactions of related compounds, such as pseudo-alpha-colubrine, with proteins like human protease TMPRSS2, reporting binding energies researchgate.netnih.gov. This compound itself has shown a binding energy of -9.2 kcal/mol with TMPRSS2 in computational studies nih.gov.

CompoundTarget ProteinBinding Energy (kcal/mol)MethodReference
pseudo-alpha-colubrineTMPRSS2-9.3Molecular Docking researchgate.netnih.gov
This compoundTMPRSS2-9.2Molecular Docking nih.gov

These computational predictions require experimental validation through methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants and confirm the in silico findings .

Functional Genomics and Proteomics for Target Deconvolution

Functional genomics and proteomics approaches are valuable for identifying the cellular targets of compounds, especially when the target is unknown (target deconvolution) brieflands.comunige.chnih.govcreative-biolabs.com. Proteomics, in particular, allows for the study of protein structure, function, and interactions on a large scale brieflands.com.

Chemical proteomics strategies can help identify specific protein targets by using chemical probes that interact with the small molecule or its binding site brieflands.comnih.gov. Techniques like activity-based protein profiling (ABPP) and compound-centric chemical proteomics are used to profile protein targets in complex biological samples unige.chnih.gov. These methods can reveal both on-target and off-target interactions, providing a more comprehensive picture of a compound's effects within a cell biognosys.com.

While specific studies detailing the use of functional genomics or proteomics for this compound target deconvolution were not extensively found in the provided results, these methodologies are standard in drug discovery for elucidating the molecular mechanisms of small molecules brieflands.comunige.chnih.govcreative-biolabs.com. The general principle involves perturbing a biological system with the compound and then using high-throughput techniques to identify altered gene or protein expression, protein modifications, or protein-protein interactions that are modulated by the compound brieflands.comunige.chnih.gov.

Receptor Binding and Ligand-Interaction Studies

This compound, as an indole (B1671886) alkaloid, is understood to interact with various receptors and enzymes, influencing their activity . Its structural similarity to strychnine (B123637), a known antagonist of glycine (B1666218) receptors, suggests potential interactions with similar targets ebi.ac.uk.

Interaction with Neurotransmitter Systems

This compound is known to affect neurotransmitter systems . While the exact nature of these interactions requires further investigation, its structural relationship to strychnine is noteworthy. Strychnine is a potent antagonist of the inhibitory glycine receptor, and its effects are primarily mediated through this interaction ebi.ac.uk. Given the structural similarities, this compound may also interact with components of the glycinergic system or other neurotransmitter pathways.

Research on related alkaloids from Strychnos species, such as beta-colubrine, has indicated effects on various neurotransmitter systems and potential as neuroprotective agents . Studies involving animal models have demonstrated that some compounds from this plant can modulate neurotransmitter release .

Modulatory Effects on Receptors and Enzymes

This compound can bind to and modulate the activity of various receptors and enzymes . As mentioned earlier, computational studies have predicted its binding to proteins like TMPRSS2 nih.gov.

Another class of receptors that are relevant in the context of related compounds are nicotinic acetylcholine receptors (nAChRs) nih.govnih.govresearchgate.netuniprot.orgnih.govuq.edu.auresearchgate.net. Alpha-neurotoxins, some of which are found in snake venoms and are structurally distinct from Strychnos alkaloids but share the "alpha-neurotoxin" functional descriptor due to their action on nAChRs, bind to muscle-type nAChRs and inhibit acetylcholine binding, impairing neuromuscular transmission uniprot.orguq.edu.auresearchgate.net. While this compound is not an alpha-neurotoxin from snake venom, the study of ligand-receptor interactions, particularly with neurotransmitter receptors, is a key area of investigation for alkaloids.

Furthermore, compounds from Anadenanthera colubrina, a different plant species also containing "colubrina" in its name but not the source of this compound (which is from Strychnos nux-vomica), have shown inhibitory effects on enzymes like alpha-glucosidase researchgate.netacademicjournals.orgacademicjournals.org. This highlights the potential for plant-derived compounds to modulate enzyme activity. While this specific finding is not directly about this compound, it illustrates the broader pharmacological potential of natural products to interact with and modulate enzymes involved in various biological processes.

Research indicates that this compound interacts with various proteins and enzymes, which may contribute to its pharmacological effects . The exact spectrum of receptors and enzymes modulated by this compound is an ongoing area of research.

Nicotinic Acetylcholine Receptor (nAChR) Interactions and Resistance Studies for Related Toxins

Nicotinic acetylcholine receptors (nAChRs) are a class of ligand-gated ion channels that play crucial roles in neurotransmission and other cellular processes. nih.goveuropa.eu Snake venom α-neurotoxins are well-known for their potent inhibitory effects on nAChRs, particularly at the neuromuscular junction. nih.gov These toxins, often classified as three-finger toxins (3FTx), bind to nAChRs and can cause paralysis. nih.govuq.edu.au

While direct, detailed studies specifically on this compound's interaction with various nAChR subtypes are not extensively documented in the provided search results, its structural similarity to strychnine, a known nAChR antagonist, suggests potential interactions. wikipedia.orgebi.ac.uk Strychnine primarily acts as an antagonist of glycine receptors but also affects acetylcholine receptors. wikipedia.org

Resistance to nAChR-targeting toxins has been observed in various organisms, often involving structural modifications of the receptor. Studies on resistance to related toxins, such as snake α-neurotoxins, have shown that changes in the nAChR structure, particularly in the ligand-binding domain, can reduce toxin binding affinity. uq.edu.auresearchgate.net For instance, research has investigated the co-evolutionary dynamics between α-neurotoxic snake venoms and their nAChR targets, revealing increased resistance in some prey species. uq.edu.au Resistance studies for insecticides targeting nAChRs have also demonstrated that mutations in nAChR α subunits can confer resistance. schweizerbart.de

Given this compound's structural relationship to known nAChR-interacting compounds, further research is needed to fully characterize its binding profile and assess any potential for inducing or being affected by mechanisms of resistance observed for other nAChR ligands.

Enzyme Modulation and Inhibition Kinetics

Natural products, including alkaloids, are known to modulate enzyme activity. researchgate.net Research on extracts from Anadenanthera colubrina, a source of this compound, has demonstrated inhibitory effects on certain enzymes. academicjournals.orgacademicjournals.org

One enzyme that has been investigated in relation to A. colubrina extract is alpha-glucosidase. Studies have shown that a stem bark extract of A. colubrina can potently inhibit alpha-glucosidase activity in vitro. academicjournals.orgacademicjournals.orgresearchgate.net The inhibition kinetics were analyzed using Lineweaver-Burk plots, which indicated that the extract acts as a competitive inhibitor of alpha-glucosidase. academicjournals.orgacademicjournals.org This suggests that components within the extract, potentially including this compound, compete with the substrate for binding to the enzyme's active site.

The IC50 value for the A. colubrina bark extract's inhibition of alpha-glucosidase was reported as 19.04 µg/mL, which was significantly more potent than the positive control acarbose (B1664774) (IC50 = 600 mg/mL). academicjournals.orgresearchgate.net The kinetic analysis revealed that the Km value decreased with higher extract concentrations, while the Vmax was unaffected, consistent with competitive inhibition. academicjournals.orgacademicjournals.org

While these studies highlight the enzyme modulatory potential of A. colubrina extract, further research is required to isolate and specifically determine the enzyme inhibition kinetics of pure this compound.

Table 1: Alpha-Glucosidase Inhibition by Anadenanthera colubrina Bark Extract

InhibitorIC50 ValueInhibition Type
A. colubrina Bark Extract19.04 µg/mL academicjournals.orgresearchgate.netCompetitive academicjournals.orgacademicjournals.org
Acarbose (Positive Control)600 mg/mL academicjournals.orgresearchgate.net-

Investigation of Cellular Signaling Pathways Modulated by this compound

Natural products can influence cellular processes by modulating various intracellular signaling pathways. researchgate.net Research on Anadenanthera colubrina extract has provided insights into its effects on cellular signaling, particularly in the context of inflammatory responses. researchgate.netresearchgate.net

Studies using LPS-induced THP-1 monocytes have shown that A. colubrina extract can regulate inflammation by suppressing the NF-κB and p38-MAPK signaling pathways. researchgate.netresearchgate.netnih.gov The extract was found to downregulate the gene expression of pro-inflammatory cytokines like IL-1β and upregulate the expression of anti-inflammatory cytokines like IL-10 in LPS-stimulated cells. researchgate.net

Further investigation revealed that the extract's influence on inflammation involves the TLR-4-related NF-κB/MAPK pathways. researchgate.net The extract appeared to affect the phosphorylation of p38 and NF-κB, leading to a reduced signal intensity in these pathways. researchgate.net This modulation of key signaling nodes suggests a mechanism by which A. colubrina extract exerts its anti-inflammatory effects. researchgate.net

While these findings are based on the crude extract of A. colubrina, they indicate that compounds present in the plant, potentially including this compound, can impact significant cellular signaling cascades involved in inflammation. Specific studies on pure this compound are needed to confirm its direct effects on these or other signaling pathways.

Table 2: Modulation of Inflammatory Markers and Signaling Pathways by Anadenanthera colubrina Extract in LPS-Induced THP-1 Monocytes

Target/PathwayEffect of A. colubrina ExtractRelated Signaling Pathway
IL-1β (gene expression)Downregulated researchgate.netNF-κB, p38-MAPK researchgate.netresearchgate.net
IL-10 (gene expression)Downregulated researchgate.net-
IL-1β (cytokine secretion)Downregulated researchgate.netNF-κB, p38-MAPK researchgate.netresearchgate.net
IL-10 (cytokine secretion)Upregulated researchgate.net-
NF-κB (phosphorylation)Ignited, reduced signal intensity researchgate.netNF-κB pathway researchgate.netresearchgate.net
p38-MAPK (phosphorylation)Ignited, reduced signal intensity researchgate.netp38-MAPK pathway researchgate.netresearchgate.netnih.gov

Comparative Mechanistic Studies with Structurally Related Alkaloids (e.g., Strychnine, Brucine)

This compound is structurally related to strychnine and brucine (B1667951), which are also indole alkaloids found in Strychnos nux-vomica. scholarsresearchlibrary.commdpi.comnih.gov These alkaloids share similar chemical structures, suggesting potential overlaps or differences in their pharmacological activities and mechanisms of action. mdpi.com

Strychnine is well-established as a potent antagonist of glycine receptors, which are inhibitory neurotransmitter receptors in the central nervous system. wikipedia.orgebi.ac.uk Its mechanism involves blocking glycine binding, leading to uncontrolled excitation and convulsions. wikipedia.org Strychnine also has effects on acetylcholine receptors. wikipedia.org

Brucine, while structurally similar to strychnine, exhibits some distinct pharmacological properties. nih.gov Studies comparing brucine and strychnine have shown differences in their analgesic and antitumor activities. nih.gov For instance, brucine has demonstrated significant analgesic potency in certain models, whereas strychnine showed less effect. nih.gov In terms of antitumor activity against HepG2 liver cancer cells, brucine was found to be more potent than strychnine based on IC50 values. nih.gov

Comparative mechanistic studies specifically detailing this compound's interactions with biological targets alongside strychnine and brucine are limited in the provided context. However, the structural relationship implies that this compound might share some mechanistic similarities with these related alkaloids, potentially interacting with neurotransmitter receptors or influencing similar cellular pathways, albeit with potentially different affinities or efficacies. Further comparative research is needed to fully elucidate the distinct and overlapping mechanisms of action among this compound, strychnine, and brucine.

Table 3: Comparison of this compound with Structurally Related Alkaloids

CompoundSource PlantStructural Relationship to this compoundKey Known Mechanisms/Targets
This compoundStrychnos nux-vomica, Anadenanthera colubrina scholarsresearchlibrary.comjbclinpharm.org-Potential nAChR interactions, Enzyme modulation (e.g., alpha-glucosidase inhibition), Modulation of NF-κB and p38-MAPK pathways (based on extract studies) researchgate.netacademicjournals.orgacademicjournals.orgresearchgate.netresearchgate.netnih.gov
StrychnineStrychnos nux-vomica scholarsresearchlibrary.commdpi.comStructurally related mdpi.comnih.govGlycine receptor antagonist, also affects acetylcholine receptors wikipedia.orgebi.ac.uk
BrucineStrychnos nux-vomica scholarsresearchlibrary.commdpi.comStructurally related mdpi.comnih.govAnalgesic, Antitumor activity, Allosteric enhancer of acetylcholine binding to muscarinic M1 receptor (based on nux vomica extract studies) scholarsresearchlibrary.comnih.govfishersci.ca

Preclinical Research on Biological Activities of Alpha Colubrine in Vitro and in Vivo Models

Neurobiological Research Models

Research into the neurobiological effects of alpha-COLUBRINE is ongoing, particularly concerning its interaction with neurotransmitter systems .

Modulation of Neurotransmitter Release

This compound is known to interact with neurotransmitter systems, potentially modulating their activity . The precise mechanisms and molecular targets involved in this modulation are still under investigation . General research on neurotransmitter release highlights the complexity of this process, involving various factors including calcium influx and the dynamics of synaptic vesicles biorxiv.orgfrontiersin.org. Modulation of neurotransmitter release can be influenced by various agents, including other alkaloids and compounds interacting with receptors like P2 receptors d-nb.info.

Investigations into Neuroprotective Potential

Preliminary studies suggest that this compound may possess neuroprotective properties, similar to other alkaloids from Strychnos species . Compounds with neuroprotective activities can interact with the nervous system iiim.res.iniiim.res.in. While specific detailed findings for this compound's neuroprotective potential were not extensively detailed in the search results, related research on other compounds from Strychnos nux-vomica has shown neuroprotective activities in PC12 cells researchgate.net.

Antiproliferative and Cytotoxic Activity in Cancer Cell Line Models (In Vitro)

Preliminary studies suggest that this compound may exhibit antitumor properties, similar to other alkaloids derived from Strychnos species . Research on other plant extracts and compounds has demonstrated antiproliferative and cytotoxic effects on various cancer cell lines in vitro scielo.brbrieflands.comresearchgate.netnih.gov. For example, studies have investigated the cytotoxic activity of compounds like hederacolchisid A1 on human cancer cell lines, including colon adenocarcinoma, ovarian teratocarcinoma, lung carcinoma, breast adenocarcinoma, prostatic adenocarcinoma, and malignant melanoma researchgate.net. Another study examined the antiproliferative/cytotoxic activity of molecular iodine and iodolactones in twelve human cancer cell lines, observing decreased growth in most lines tested nih.gov.

Modulation of Oxidative Stress Pathways (Relevant to plant extracts containing related compounds)

Studies on plant extracts containing compounds related to this compound, such as those from Anadenanthera colubrina, have investigated their effects on oxidative stress pathways nih.govacademicjournals.orgresearchgate.net. These extracts have demonstrated antioxidant activity, which is often attributed to the presence of secondary metabolites like phenolic compounds and flavonoids nih.govacademicjournals.orgresearchgate.net. For instance, Anadenanthera colubrina bark extract has shown a dose-dependent free radical scavenging effect and was found to be efficient in inhibiting the oxidation of biomolecules academicjournals.orgresearchgate.net. The modulation of oxidative stress is closely related to various health conditions, including diabetes mellitus, aging, atherosclerosis, cancer, and neurodegenerative disorders academicjournals.org. Oxidative stress involves an imbalance between reactive oxygen species and antioxidant proteins, and pathways like the Nrf2/Keap1 system play a vital role in maintaining this balance frontiersin.org.

Antimicrobial and Biofilm Inhibition Studies (Relevant to related plant metabolites)

Research on plant metabolites, including those from Anadenanthera colubrina, has explored their antimicrobial and biofilm inhibition properties windows.netdntb.gov.ua. Biofilm inhibition is considered a potential strategy to combat infections caused by drug-resistant bacterial pathogens chiet.edu.egmdpi.com. Studies have investigated the anti-biofilm activity of various natural compounds and their analogues against microorganisms like Staphylococcus aureus and Escherichia coli chiet.edu.egmdpi.com. For example, coumarin (B35378) derivatives have shown the ability to inhibit biofilm formation in Staphylococcus aureus, Escherichia coli, and methicillin-resistant S. aureus chiet.edu.eg.

Other Investigational Biological Activities (e.g., Antiviral activities against HIV-1 proteins)

This compound has been investigated for potential therapeutic effects, including antiviral activities against HIV-1 proteins . An in-silico study identified this compound as a potential drug candidate against NEF and p24 proteins of HIV-1, suggesting further experimental validation benthamdirect.com. Research on extracts from Anadenanthera colubrina has also shown in vitro anti-HIV-1 activity, demonstrating a reduction in HIV-1 infection and HIV-p24 expression with low cytotoxicity researchgate.net. Antiviral strategies against HIV-1 also involve targeting viral proteins like integrase, and peptides derived from HIV-1 integrase have shown inhibitory activity frontiersin.org. The APOBEC3 family of proteins also serves as an innate immune barrier against retroviruses like HIV-1, exerting antiviral activity through editing and non-editing mechanisms mdpi.com.

Advanced Research Methodologies and Future Directions in Alpha Colubrine Studies

Application of Computational Chemistry and Molecular Modeling in Research

Computational chemistry and molecular modeling are becoming indispensable tools in the study of complex molecules like alpha-COLUBRINE. These methods involve the development and application of computational techniques to investigate molecular structure, physicochemical properties, and chemical reactivity guidetopharmacology.orgnih.govnih.gov. They encompass approaches from quantum chemistry, which applies quantum mechanics to chemical systems, to molecular mechanics and dynamics, which utilize classical and analytical mechanics and statistical physics nih.gov.

These computational techniques can be used to simulate chemical processes, quantify and rationalize reactivity, and study reaction mechanisms guidetopharmacology.org. They enable the accurate computation of various experimental properties and spectra, including IR and UV/Vis spectra, NMR chemical shifts, relative free energies, and structural dynamics guidetopharmacology.org. Furthermore, computational modeling assists in understanding how to construct, interpret, and utilize potential energy surfaces to calculate experimental quantities such as reaction rates, equilibrium constants, and binding free energies guidetopharmacology.org. The application of computational docking analysis has been noted in research involving compounds structurally related to this compound, highlighting its relevance in understanding molecular interactions labsolu.ca. The increasing use of these techniques across various fields of chemistry, materials science, and chemical biology underscores their growing importance in both industrial and research settings guidetopharmacology.orgnih.gov. Support groups dedicated to computational chemistry and molecular modeling assist researchers in creating structural models of biomolecules and studying interactions when experimental data is limited nih.gov.

Integration of Omics Technologies in Alkaloid Research (e.g., Transcriptomics, Metabolomics, Proteomics)

The advent of high-throughput technologies has significantly advanced the field of omics, enabling the characterization of biological systems at multiple levels of complexity. Transcriptomics, proteomics, and metabolomics are key omics technologies that provide unique insights into the different layers of a biological system uni.lunih.govuni.lu. Transcriptomics measures the expression levels of RNA transcripts, providing an indirect measure of DNA activity uni.lu. Proteomics focuses on the large-scale study of proteins, while metabolomics involves the comprehensive analysis of metabolites within a biological system.

Integrating data from these different omics domains is crucial for gaining a comprehensive understanding of biological systems and identifying complex patterns and interactions that might be missed by single-omics analyses uni.luuni.lu. For instance, integrating transcriptomics and metabolomics data can help confirm critical pathways by quantifying metabolites and exploring the physiological and biochemical status of a biosystem uni.lu. Strategies for multi-omics data integration include co-expression analysis, metabolite-gene networks, constraint-based models, pathway enrichment analysis, and interactome analysis uni.luuni.lu.

In the context of alkaloid research, particularly for compounds like this compound found in plants, omics technologies are invaluable. Tissue-specific RNA-sequencing data, for example, has been used in Strychnos nux-vomica to identify genes involved in alkaloid biosynthesis fishersci.cafishersci.ca. Transcriptomic approaches can assist in venom studies of organisms like Colubrine snakes by determining venom composition and identifying novel putative toxins nih.gov. Computational biology tools, including bioinformatics and biological databases, support these omics approaches by facilitating the mapping of genotype-to-phenotype relationships nih.gov.

Synthetic Biology Approaches for Heterologous Alkaloid Production and Diversification

Synthetic biology offers promising avenues for the heterologous production and diversification of complex natural products like strychnos-type alkaloids, which include this compound. This involves engineering microorganisms or other host organisms to produce these compounds through the reconstruction of biosynthetic pathways.

Research has demonstrated the potential for producing strychnos-type alkaloids using synthetic biology approaches fishersci.cafishersci.canih.gov. This involves identifying and expressing the necessary enzymes from the plant's biosynthetic pathway in a heterologous host, such as Nicotiana benthamiana fishersci.cafishersci.canih.gov. While successful recapitulation of the biosynthesis of related alkaloids like strychnine (B123637), brucine (B1667951), and diaboline (B12300021) from upstream intermediates in a heterologous host has been achieved, substantial optimization of the production system is required fishersci.cafishersci.canih.gov. These efforts highlight the feasibility of harnessing metabolic engineering approaches for the production of this pharmacologically active class of compounds fishersci.cafishersci.canih.gov. Continued research in this area aims to improve yields and explore the potential for generating novel alkaloid structures through pathway engineering.

Translational Research Perspectives on Compound Utility (Excluding Clinical Human Trials)

Translational research bridges the gap between basic scientific discoveries and their practical application. In the context of compounds like this compound, translational research focuses on applying findings from laboratory and preclinical studies to develop potential utilities, excluding clinical trials in humans wikidata.orgwikipedia.orgiiab.memedkoo.com. This can involve exploring the compound's biological activities in in vitro or animal models to understand its potential effects and mechanisms of action.

Translational research in this domain might investigate the interactions of this compound with biological targets, evaluate its effects in disease models using animals, or explore its potential as a lead compound for the development of new agents. For instance, studies on related alkaloids might inform potential research directions for this compound. The goal is to generate knowledge that could eventually inform future applications, adhering strictly to the preclinical stages and not involving human clinical trials. This phase of research is crucial for validating potential clinical translation based on substantial preliminary data wikipedia.org.

Unexplored Research Avenues and Methodological Challenges in this compound Research

Despite advances in studying alkaloids, several unexplored research avenues and methodological challenges remain in this compound research. The complete functional characteristics of all related toxins, such as those found in Colubrine snakes, may not be fully understood, suggesting a need for further functional and prey toxicity studies nih.gov.

In the realm of biosynthesis, while synthetic biology offers promise for heterologous production, substantial optimization of the host systems is required to achieve efficient and commercially viable yields fishersci.cafishersci.canih.gov. This optimization presents a significant methodological challenge. Furthermore, the integration and interpretation of large and complex multi-omics datasets pose ongoing challenges in bioinformatics research uni.luuni.lu. Developing more sophisticated computational tools and integrative strategies is essential for extracting meaningful biological insights from these data.

Identifying and characterizing all enzymes and regulatory mechanisms involved in the complete biosynthetic pathway of this compound in its native plant sources may also present challenges. Understanding the intricate regulation of alkaloid production at the genetic, transcriptomic, proteomic, and metabolomic levels requires continued effort and the application of advanced omics and data integration techniques. Exploring the potential for structural modifications of this compound and related alkaloids through chemical synthesis or biocatalysis to generate derivatives with altered or improved properties represents another unexplored avenue.

Q & A

Q. What spectroscopic and chromatographic methods are essential for the initial structural characterization of alpha-COLUBRINE, and how can researchers optimize these protocols for novel derivatives?

  • Methodological Answer : Begin with a literature review to identify established techniques (e.g., NMR, mass spectrometry, X-ray crystallography). For novel derivatives, optimize parameters such as solvent systems (for NMR), ionization methods (for MS), or crystallization conditions (for XRD). Validate purity using HPLC with a stability-indicating column, ensuring baseline separation of this compound from impurities. Reproducibility requires detailed documentation of instrument settings and sample preparation steps, as per guidelines for experimental transparency .

Table 1 : Key Analytical Techniques for this compound Characterization

TechniquePurposeKey ParametersConsiderations
NMRStructural elucidationSolvent, field strengthDeuterated solvents, purity
HPLC-MSPurity assessment & quantificationColumn type, mobile phaseStability-indicating methods
X-ray diffractionCrystal structure determinationTemperature, resolutionSingle-crystal quality

Q. How should researchers design a stability study to evaluate this compound under varying pH and temperature conditions?

  • Methodological Answer : Use a Design of Experiments (DOE) approach to test multiple factors (e.g., pH 2–9, temperatures 4–40°C). Prepare solutions in buffers and store samples in controlled environments. Assess degradation via HPLC at fixed intervals. Include control samples and validate methods using forced degradation studies (e.g., exposure to UV light or oxidizers). Statistical tools like ANOVA can identify significant degradation pathways .

Advanced Research Questions

Q. What computational strategies can predict this compound’s binding affinity to biological targets, and how can these models be experimentally validated?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against target proteins, using crystallographic data from repositories like the PDB. Follow with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Discrepancies between computational and experimental results may require re-evaluating force field parameters or solvent effects .

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across different in vivo models?

  • Methodological Answer : Conduct a systematic meta-analysis of existing PK studies, categorizing data by species, dosage, and administration routes. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to account for interspecies variability. Validate findings by replicating key studies under standardized conditions (e.g., controlled diet, genetically homogeneous animal strains). Address methodological inconsistencies (e.g., sampling timepoints, bioanalytical techniques) through harmonized protocols .

Q. What frameworks are recommended for designing a mechanistic study on this compound’s inhibition of enzymatic activity when prior protocols are unavailable?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. Use kinetic assays (e.g., spectrophotometric monitoring of substrate depletion) with purified enzymes. Include positive/negative controls and dose-response curves. For irreversible inhibition, pre-incubate this compound with the enzyme and measure residual activity. Statistical analysis (e.g., IC₅₀ calculation) should follow guidelines for enzyme kinetics .

Data Contradiction Analysis

Q. What statistical approaches are effective in reconciling conflicting bioactivity data for this compound in cell-based assays?

  • Methodological Answer : Perform power analysis to assess if sample sizes in prior studies were adequate. Use multivariate regression to identify confounding variables (e.g., cell passage number, serum batch). Replicate experiments using standardized cell lines (e.g., ATCC-certified) and publish raw data for independent validation. Contradictions may arise from differences in assay endpoints (e.g., IC₅₀ vs. EC₅₀) or cytotoxicity thresholds, necessitating unified reporting standards .

Methodological Best Practices

  • Literature Review : Use databases like SciFinder and PubMed to identify gaps (e.g., unexplored therapeutic targets). Cite primary sources and avoid over-reliance on review articles .
  • Experimental Reproducibility : Document all protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s requirements for compound characterization) .
  • Ethical Compliance : Obtain approvals for biological studies and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.